1-(Oxan-4-yl)propan-1-amine
Overview
Description
“1-(Oxan-4-yl)propan-1-amine” is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Process Safety
A study focused on the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, highlighting a process safety-driven synthetic strategy. This involved selecting thermally stable compounds and applying safety principles for stable and efficient synthesis processes (Likhite et al., 2016).
Corrosion Inhibition
Research into tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, demonstrated their application as corrosion inhibitors for carbon steel. These compounds form protective layers on metal surfaces, showing significant inhibitory efficiency (Gao, Liang, & Wang, 2007).
Photosensitized Oxyimination of Alkenes
A metal-free photosensitization approach for the synthesis of 1,2-aminoalcohols using oxime carbonate was developed. This method introduces both amine and alcohol functionalities in a single step, which is beneficial for creating high-value organic molecules (Patra, Das, Daniliuc, & Glorius, 2021).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
An efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones was developed, showcasing the utility of primary amines in one-pot reactions. This synthesis is significant for producing chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).
Synthesis of Oxazole Compounds
A novel synthesis approach for 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones was developed. This consecutive three-component synthesis is based on a unique sequence, demonstrating the versatility of propargyl amine in creating oxazole compounds (Merkul & Müller, 2006).
X-ray Structures and Computational Studies
An in-depth study involving X-ray structures and computational analyses of several cathinones provided insights into the molecular geometry and electronic spectra, aiding in understanding the structural properties of related amines (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Luminescent Metal-Organic Frameworks
Research into metal-organic frameworks led to the development of a novel Eu4(OH)2 cluster-based framework with Lewis basic triazole sites. This framework showed luminescent quenching responses to organic amines, suggesting applications in sensing technologies (Wang et al., 2022).
Polysubstituted 1,3-Oxazolidines Synthesis
A modular one-pot synthesis of polysubstituted 1,3-oxazolidines was developed, involving organocatalyzed domino reactions. This highlights the potential of using amines in creating diverse oxazolidine compounds (Tejedor et al., 2005).
Biobased Amines in Material Chemistry
A comprehensive review discussed the synthesis and application of biobased primary and secondary amines. It highlighted their importance in material chemistry, particularly for creating polymers with increasing interest in various industries (Froidevaux et al., 2016).
Properties
IUPAC Name |
1-(oxan-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(9)7-3-5-10-6-4-7/h7-8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBXKQWGRCETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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